4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate
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Overview
Description
4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate typically involves the reaction of 4-methoxyphenyl thiazole-4-carboxylate with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industry: It is used in the synthesis of advanced materials and as a precursor for other biologically active compounds
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzyl group enhances its antimicrobial activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H13Cl2NO3S |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-23-11-5-7-12(8-6-11)24-18(22)16-10-25-17(21-16)9-13-14(19)3-2-4-15(13)20/h2-8,10H,9H2,1H3 |
InChI Key |
VLGUIWOFGJCJPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CSC(=N2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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